MEK1 Biochemical Potency: Differentiating from Early-Generation MEK Inhibitors
MEK Inhibitor II inhibits MEK1 with an IC50 of 0.38 µM, demonstrating a >5-fold increase in potency compared to the classic MEK inhibitor PD98059 (MEK1 IC50: 2 µM) and ~13-fold greater potency than PD98059's inhibition of MEK2 (IC50: 50 µM) [1]. This places its biochemical potency in a distinct class, distinct from the sub-nanomolar potency of advanced clinical compounds like PD0325901 (IC50: 0.33 nM) . It is also less potent than U0126 (MEK1 IC50: 0.07 µM), positioning MEK Inhibitor II as a moderately potent probe, ideal for applications where complete pathway blockade from picomolar-potency inhibitors is not required or desired .
| Evidence Dimension | MEK1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.38 µM |
| Comparator Or Baseline | PD98059: 2 µM; U0126: 0.07 µM; PD0325901: 0.33 nM |
| Quantified Difference | 5.3-fold more potent than PD98059; 5.4-fold less potent than U0126; >1,150-fold less potent than PD0325901 |
| Conditions | Cell-free kinase assay against purified MEK1 |
Why This Matters
This quantitative potency profile is critical for selecting a tool compound that provides robust but not complete pathway inhibition, avoiding potential off-target effects associated with extremely high-potency inhibitors.
- [1] Bakare, O., et al. (2003). Synthesis and MEK1 inhibitory activities of imido-substituted 2-chloro-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry, 11(14), 3165-3170. View Source
